molecular formula C58H66O15S2 B595586 Fasiglifam hemihydrate CAS No. 1374598-80-7

Fasiglifam hemihydrate

Cat. No. B595586
CAS RN: 1374598-80-7
M. Wt: 1067.271
InChI Key: OJXYMYYDAVXPIK-IWKNALKQSA-N
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Description

Fasiglifam hemihydrate, also known as TAK-875, is a potent, selective, and orally active GPR40 agonist . It has been used in trials studying the treatment of type 2 diabetes mellitus . It enhances glucose-dependent insulin secretion and improves hyperglycemia in type 2 diabetic rats .


Synthesis Analysis

Fasiglifam was synthesized at Takeda Pharmaceutical Company in Osaka, Japan .


Molecular Structure Analysis

The molecular formula of Fasiglifam hemihydrate is C29H33O7.5S . Its molecular weight is 533.63 . The structure of Fasiglifam hemihydrate is complex, with multiple functional groups .


Chemical Reactions Analysis

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .


Physical And Chemical Properties Analysis

Fasiglifam hemihydrate has a molecular weight of 533.63 and a molecular formula of C29H33O7.5S .

Scientific Research Applications

Antidiabetic Drug

Fasiglifam, also known as TAK-875, is a novel antidiabetic drug . It acts as an ago-allosteric modulator of FFAR1, a free fatty acid receptor 1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells .

Improved Glycemic Control

Fasiglifam has shown significant improvement in glycemic control in patients with type 2 diabetes . It does this with a minimum risk of hypoglycemia .

Cooperativity with Endogenous Plasma Free Fatty Acids

Fasiglifam works cooperatively with endogenous plasma free fatty acids (FFAs) in human patients as well as diabetic animals . This cooperative action contributes to its potent pharmacological effects .

Ago-Allosteric Modulator of FFAR1

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Potential Treatment for Type 2 Diabetes

Fasiglifam was developed as a first-in-class agent for the treatment of type 2 diabetes . It demonstrated effectiveness in lowering blood glucose in a 12-week phase 2 randomized double-blind placebo-controlled trial .

G-Protein–Coupled Receptor 40 (GPR40) Agonist

Fasiglifam is a G-protein–coupled receptor 40 (GPR40) agonist . GPR40 is a cell surface receptor expressed in the β-cells of human pancreatic islets . Stimulation of this receptor by fatty acids or administration of synthetic ligands like Fasiglifam has been shown to enhance glucose-related insulin secretion .

Mechanism of Action

Target of Action

Fasiglifam hemihydrate primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . This receptor is a G-protein coupled receptor for medium and long chain saturated and unsaturated fatty acids, playing a crucial role in glucose homeostasis . Fatty acid binding to FFAR1 increases glucose-stimulated insulin secretion and may also enhance the secretion of glucagon-like peptide 1 (GLP-1) .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA), indicating that these agonists may bind to distinct binding sites .

Biochemical Pathways

Fasiglifam’s interaction with FFAR1 leads to the potentiation of insulin secretion in a glucose-dependent manner . This is achieved by activating FFAR1 expressed in pancreatic β cells . The augmentation of glucose-induced insulin secretion by fasiglifam, γ-LA, or their combination was completely abolished in pancreatic islets of FFAR1-knockout mice .

Pharmacokinetics

The pharmacokinetics of Fasiglifam hemihydrate have been studied in subjects with varying degrees of renal function . The systemic exposure of Fasiglifam was found to decrease with decreasing renal function, while the exposure of its metabolite M-I increased . Hemodialysis had no effect on Fasiglifam or M-I exposure . In subjects with hepatic impairment, the systemic exposure of Fasiglifam was reduced by approximately 20-40% .

Result of Action

Fasiglifam significantly improved glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It potentiates insulin release in conjunction with plasma free fatty acids (FFAs) in vivo .

Action Environment

The insulinotropic effect of Fasiglifam was found to be suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that the action, efficacy, and stability of Fasiglifam are influenced by the levels of plasma FFAs, indicating a significant role of the metabolic environment in the drug’s action .

Safety and Hazards

Fasiglifam can induce liver injury . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYMYYDAVXPIK-IWKNALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160191
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasiglifam hemihydrate

CAS RN

1374598-80-7
Record name Fasiglifam hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASIGLIFAM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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